Bam-22P Bam-22P BAM-22P, a highly potent opioid peptide, is a potent opioid agonist.
Brand Name: Vulcanchem
CAS No.: 76622-26-9
VCID: VC21541912
InChI: InChI=1S/C130H184N38O31S2/c1-70(2)108(167-118(191)88(28-16-52-144-129(138)139)157-112(185)86(26-14-50-142-127(134)135)156-116(189)91(47-55-200-3)159-119(192)95(58-71-19-6-5-7-20-71)153-103(174)67-148-102(173)66-149-109(182)82(132)57-72-31-37-77(169)38-32-72)125(198)150-68-104(175)152-93(29-17-53-145-130(140)141)126(199)168-54-18-30-100(168)124(197)161-90(44-46-105(176)177)115(188)164-98(62-76-65-147-84-24-11-9-22-81(76)84)122(195)165-97(61-75-64-146-83-23-10-8-21-80(75)83)121(194)160-92(48-56-201-4)117(190)166-99(63-106(178)179)123(196)163-96(60-74-35-41-79(171)42-36-74)120(193)158-89(43-45-101(133)172)114(187)154-85(25-12-13-49-131)111(184)155-87(27-15-51-143-128(136)137)113(186)162-94(110(183)151-69-107(180)181)59-73-33-39-78(170)40-34-73/h5-11,19-24,31-42,64-65,70,82,85-100,108,146-147,169-171H,12-18,25-30,43-63,66-69,131-132H2,1-4H3,(H2,133,172)(H,148,173)(H,149,182)(H,150,198)(H,151,183)(H,152,175)(H,153,174)(H,154,187)(H,155,184)(H,156,189)(H,157,185)(H,158,193)(H,159,192)(H,160,194)(H,161,197)(H,162,186)(H,163,196)(H,164,188)(H,165,195)(H,166,190)(H,167,191)(H,176,177)(H,178,179)(H,180,181)(H4,134,135,142)(H4,136,137,143)(H4,138,139,144)(H4,140,141,145)/t82-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,108-/m0/s1
SMILES: CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N
Molecular Formula: C₁₃₀H₁₈₄N₃₈O₃₁S₂
Molecular Weight: 2839.2 g/mol

Bam-22P

CAS No.: 76622-26-9

Cat. No.: VC21541912

Molecular Formula: C₁₃₀H₁₈₄N₃₈O₃₁S₂

Molecular Weight: 2839.2 g/mol

* For research use only. Not for human or veterinary use.

Bam-22P - 76622-26-9

CAS No. 76622-26-9
Molecular Formula C₁₃₀H₁₈₄N₃₈O₃₁S₂
Molecular Weight 2839.2 g/mol
IUPAC Name (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C130H184N38O31S2/c1-70(2)108(167-118(191)88(28-16-52-144-129(138)139)157-112(185)86(26-14-50-142-127(134)135)156-116(189)91(47-55-200-3)159-119(192)95(58-71-19-6-5-7-20-71)153-103(174)67-148-102(173)66-149-109(182)82(132)57-72-31-37-77(169)38-32-72)125(198)150-68-104(175)152-93(29-17-53-145-130(140)141)126(199)168-54-18-30-100(168)124(197)161-90(44-46-105(176)177)115(188)164-98(62-76-65-147-84-24-11-9-22-81(76)84)122(195)165-97(61-75-64-146-83-23-10-8-21-80(75)83)121(194)160-92(48-56-201-4)117(190)166-99(63-106(178)179)123(196)163-96(60-74-35-41-79(171)42-36-74)120(193)158-89(43-45-101(133)172)114(187)154-85(25-12-13-49-131)111(184)155-87(27-15-51-143-128(136)137)113(186)162-94(110(183)151-69-107(180)181)59-73-33-39-78(170)40-34-73/h5-11,19-24,31-42,64-65,70,82,85-100,108,146-147,169-171H,12-18,25-30,43-63,66-69,131-132H2,1-4H3,(H2,133,172)(H,148,173)(H,149,182)(H,150,198)(H,151,183)(H,152,175)(H,153,174)(H,154,187)(H,155,184)(H,156,189)(H,157,185)(H,158,193)(H,159,192)(H,160,194)(H,161,197)(H,162,186)(H,163,196)(H,164,188)(H,165,195)(H,166,190)(H,167,191)(H,176,177)(H,178,179)(H,180,181)(H4,134,135,142)(H4,136,137,143)(H4,138,139,144)(H4,140,141,145)/t82-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,108-/m0/s1
Standard InChI Key QYDAFJUKVGVEKO-PKOVDKIBSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CC9=CC=C(C=C9)O)N
SMILES CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N
Canonical SMILES CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N

Chemical Properties and Structure

Molecular Composition and Identification

BAM-22P is characterized by the chemical formula C130H184N38O31S2 and has a molecular weight of 2839.22 Daltons . Its CAS registry number is 76622-26-9, providing a unique identifier for this compound in chemical databases and research literature . The peptide consists of 22 amino acids in a specific sequence that confers its distinctive biological activity and receptor binding properties.

Amino Acid Sequence and Structure

The amino acid sequence of BAM-22P is Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-Lys-Arg-Tyr-Gly . This specific arrangement of amino acids, particularly the N-terminal Tyr-Gly-Gly-Phe-Met sequence, is critical for its opioid activity as this pentapeptide region represents the core sequence found in many opioid peptides, including met-enkephalin. The remaining amino acids contribute to the peptide's enhanced stability and receptor binding characteristics compared to shorter opioid peptides.

Physical and Chemical Properties

BAM-22P exists as a lyophilized solid with a predicted density of approximately 1.50±0.1 g/cm3 . The peptide demonstrates good solubility in water, being soluble up to a concentration of 1 mg/ml . For laboratory storage and preservation of its biological activity, BAM-22P requires storage at low temperatures, typically around -15°C . These properties are summarized in Table 1 below.

Table 1: Physical and Chemical Properties of BAM-22P

PropertyValue
Chemical FormulaC130H184N38O31S2
Molecular Weight2839.22 Daltons
CAS Number76622-26-9
Physical FormLyophilized solid
Density1.50±0.1 g/cm3 (Predicted)
Water SolubilityUp to 1 mg/ml
Storage Temperature-15°C
RTECSSC6200500

Biological Activity and Pharmacology

Receptor Binding Profile

BAM-22P demonstrates remarkable affinity for all three major opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ) . This broad spectrum of receptor binding distinguishes BAM-22P from many other endogenous opioid peptides that often display preferential binding to specific receptor subtypes. The high affinity binding across multiple receptor types contributes significantly to its potent pharmacological effects and suggests a multifaceted role in opioidergic signaling pathways throughout the body.

Potency Comparisons

In vitro studies using the guinea-pig ileum assay have demonstrated that BAM-22P possesses extraordinary potency as an opioid agonist. Its activity is documented to be approximately 26 times greater than met-enkephalin and 22 times more potent than beta-endorphin . With an IC50 value of 1.3 nM for opiate activity, BAM-22P ranks among the most potent met-enkephalin-related compounds discovered to date . These potency comparisons are presented in Table 2.

Table 2: Comparative Potency of BAM-22P and Other Opioid Peptides

Opioid PeptideRelative Potency (Compared to Met-enkephalin)IC50 Value
BAM-22P26×1.3 nM
Met-enkephalin~34 nM (calculated)
Beta-endorphin1.2×~29 nM (calculated)
Morphine-ED50: 2.8 nmole*
BAM-22P (in vivo)-ED50: 6.4 nmole*

*ED50 values for intracerebroventricular administration in mice

Antagonism by Naloxone

The opioid activity of BAM-22P demonstrates typical sensitivity to naloxone, a competitive opioid receptor antagonist . In both in vitro and in vivo experiments, the effects of BAM-22P can be partially or completely blocked by the administration of naloxone, confirming that its biological actions are primarily mediated through classical opioid receptor mechanisms . This characteristic antagonism by naloxone provides further evidence for BAM-22P's classification and function as a true opioid peptide.

Physiological Role in Pain Transmission

Analgesic Effects

BAM-22P demonstrates significant analgesic properties when administered experimentally. Intrathecal (i.t.) administration of BAM-22P has been shown to markedly decrease nocifensive behavior scores in laboratory animals subjected to the formalin test, indicating substantial pain-relieving effects . These analgesic responses are observed in both early and late phases of pain response, suggesting activity against both acute and inflammatory pain mechanisms. Intracerebroventricular injection of synthetic BAM-22P into mice produces substantial analgesia with an ED50 of 6.4 nmole, a potency approaching that of morphine (ED50 2.8 nmole) .

Sensory Neuron Activation

Recent research has implicated BAM-22P in sensory neuron activation pathways, expanding our understanding of its physiological roles beyond classical opioid receptor-mediated analgesia . The peptide has been identified as a potent endogenous agonist for the sensory neuron-specific receptor (SNSR), suggesting involvement in multiple sensory processing mechanisms . This dual activity on both opioid receptors and sensory neuron pathways positions BAM-22P as a uniquely versatile neuroactive peptide with complex effects on pain perception and sensory processing.

Enkephalinergic System Involvement

The presence of BAM-22P-like compounds in brain tissue, particularly in regions associated with pain processing, strongly suggests a role for this peptide in the enkephalinergic system's modulation of pain transmission . The finding that synthetic BAM-22P produces substantial analgesia when administered centrally provides further evidence for its physiological role in endogenous pain control mechanisms. These observations collectively support the hypothesis that BAM-22P represents an important component in the body's natural pain management system.

Distribution in Tissues

Adrenal Medulla Concentration

The adrenal medulla contains the highest concentration of BAM-22P, reflecting its original source of identification and namesake . Within the adrenal gland, BAM-22P is synthesized as part of the proenkephalin A processing pathway, with production occurring primarily in the chromaffin cells of the medulla . This high concentration suggests important physiological roles for BAM-22P in adrenal function and systemic responses to stress or other stimuli that activate adrenal secretion.

Brain Distribution

Beyond the adrenal gland, BAM-22P is also present in various regions of the brain, albeit in lower concentrations compared to adrenal tissue . Studies using immunoreactive detection methods have identified the highest brain concentrations in the anterior hypothalamus, with detectable levels also present in other brain regions . This distribution pattern suggests specific neurological functions for BAM-22P, potentially including roles in pain modulation, stress responses, and other hypothalamic-regulated processes.

Molecular Heterogeneity in Different Tissues

Analysis of BAM-22P immunoreactive components by gel filtration has revealed significant molecular heterogeneity across different tissues . Besides peptides with the size of BAM-22P, various higher molecular weight species have been detected, particularly in the adrenal medulla where these larger forms exist in much higher concentrations than in brain tissue . This difference suggests distinct processing mechanisms for proenkephalin between central and peripheral tissues, potentially resulting in tissue-specific functional variations of BAM-22P and related peptides.

Table 3: Tissue Distribution and Characteristics of BAM-22P

TissueRelative ConcentrationNotable Characteristics
Adrenal MedullaVery HighPrimary production site, higher molecular weight variants abundant
Anterior HypothalamusModerateHighest concentration among brain regions
Other Brain RegionsLow to ModerateLimited molecular heterogeneity compared to adrenal tissue
PlasmaVariable (elevated in cholestasis)Levels increase during cholestatic liver injury

Current Research and Future Directions

Sensory Neuron Research

Emerging research focuses on BAM-22P's role as an agonist for sensory neuron-specific receptors (SNSRs), expanding our understanding beyond traditional opioid mechanisms . This dual activity on both opioid receptors and sensory neuron pathways represents an intriguing area for future investigation, potentially revealing novel mechanisms of pain perception and sensory processing that could inform new therapeutic approaches for pain management and sensory disorders.

Pharmaceutical Development Challenges

While BAM-22P demonstrates promising pharmacological properties, particularly its exceptional potency, several challenges must be addressed before potential therapeutic applications can be realized . These include issues of peptide stability in vivo, blood-brain barrier penetration for central nervous system applications, potential side effects associated with broad opioid receptor activation, and development of practical administration routes. Ongoing research into peptide modifications, delivery systems, and receptor-specific targeting aims to overcome these challenges.

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